2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone
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Overview
Description
2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(4-METHYLPHENYL)ETHAN-1-ONE is a complex organic compound featuring a thiazole ring, a pyridazine ring, and a fluorophenyl group
Preparation Methods
The synthesis of 2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(4-METHYLPHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The pyridazine ring is then synthesized and attached to the thiazole ring. Finally, the ethanone group is introduced to complete the synthesis. Reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Scientific Research Applications
2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(4-METHYLPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(4-METHYLPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The thiazole and pyridazine rings allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Compared
Properties
Molecular Formula |
C23H18FN3OS2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C23H18FN3OS2/c1-14-3-5-16(6-4-14)20(28)13-29-21-12-11-19(26-27-21)22-15(2)25-23(30-22)17-7-9-18(24)10-8-17/h3-12H,13H2,1-2H3 |
InChI Key |
ONDWUIPNUNKPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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